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A Comprehensive Spectroscopic and

Structural Elucidation of Tetrahydro-2H-pyran-4-carboxamide

Abstract

Tetrahydro-2H-pyran-4-carboxamide is a heterocyclic compound of significant interest in
medicinal chemistry and drug development due to its presence in various bioactive molecules.
A thorough understanding of its spectral characteristics is paramount for its identification,
characterization, and quality control in synthetic and analytical workflows. This technical guide
provides an in-depth analysis of the spectral data of tetrahydro-2H-pyran-4-carboxamide,
including Proton Nuclear Magnetic Resonance (*H NMR), Carbon-13 Nuclear Magnetic
Resonance (*3C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass
Spectrometry (MS). The guide details the experimental protocols for data acquisition and
provides a comprehensive interpretation of the spectral features, grounded in the principles of
spectroscopic analysis. This document is intended for researchers, scientists, and drug
development professionals to serve as a definitive reference for the spectral properties of this
important chemical entity.

Introduction

The tetrahydropyran ring is a common scaffold in a multitude of natural products and synthetic
compounds with diverse biological activities. When functionalized with a carboxamide group at
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the 4-position, as in tetrahydro-2H-pyran-4-carboxamide, the resulting molecule presents a
unique combination of structural features that are crucial for its interaction with biological
targets. The accurate and unambiguous structural confirmation of this compound is a critical
step in any research or development endeavor. Spectroscopic techniques are the cornerstone
of molecular structure elucidation, each providing a unique piece of the structural puzzle.

This guide will systematically dissect the spectral data of tetrahydro-2H-pyran-4-
carboxamide, offering both raw data interpretation and the underlying theoretical principles. By
understanding the causality behind the observed spectral signals, researchers can confidently
identify and characterize this compound and its derivatives.

Molecular Structure and Synthesis Overview

Tetrahydro-2H-pyran-4-carboxamide possesses the molecular formula CeH1:NO2 and a
molecular weight of 129.16 g/mol .[1][2] The structure consists of a saturated six-membered
tetrahydropyran ring with a carboxamide group attached to the C4 carbon.

A common synthetic route to tetrahydro-2H-pyran-4-carboxamide involves the amidation of a
corresponding ester, such as methyl tetrahydropyran-4-carboxylate.[3] A typical procedure
involves reacting the ester with ammonia in a sealed vessel at room temperature.[3]

(Methyl tetrahydropyranj Room Temperature,

Tetrahydro-2H-pyran-
4-carboxamide

(Ammonia (NH3)

Click to download full resolution via product page
Caption: Synthesis of Tetrahydro-2H-pyran-4-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of
a molecule.[4] For tetrahydro-2H-pyran-4-carboxamide, both *H and *3C NMR provide critical
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information for structural confirmation.

'H NMR Spectroscopy

The *H NMR spectrum provides information about the number of chemically distinct protons,

their electronic environment, and their proximity to other protons.[5][6]

Experimental Protocol: *H NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of tetrahydro-2H-pyran-4-

carboxamide in a suitable deuterated solvent (e.g., DMSO-des or CDCI3) in an NMR tube.

e Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

achieve optimal magnetic field homogeneity.

o Data Acquisition: Acquire the *H NMR spectrum using a standard pulse sequence. A typical

experiment is run at a frequency of 400 MHz.[3]

o Data Processing: Process the raw data by applying a Fourier transform, phasing the

spectrum, and integrating the signals.

Interpretation of the *H NMR Spectrum

The *H NMR spectrum of tetrahydro-2H-pyran-4-carboxamide in DMSO-ds exhibits the

following signals:[3]

Chemical Shift (9,

Multiplicity Integration Assignment
ppm)
7.21 br. s 1H -NHa
6.73 br. s 1H -NHb
3.80-3.90 m 2H H-2e, H-6e
3.23-3.30 m 2H H-2a, H-6a
2.24 - 2.36 m 1H H-4
1.47 - 1.66 m 4H H-3, H-5
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Amide Protons (7.21 and 6.73 ppm): The two broad singlets correspond to the two protons of
the primary amide group (-CONH2). Their broadness is due to quadrupole broadening from
the nitrogen atom and potential hydrogen exchange.

Methylene Protons adjacent to Oxygen (3.80-3.90 and 3.23-3.30 ppm): The signals for the

protons on C2 and C6 are split into two multiplets due to their axial and equatorial positions
in the chair conformation of the tetrahydropyran ring. The downfield shift is a result of the
deshielding effect of the adjacent electronegative oxygen atom.

Methine Proton (2.24-2.36 ppm): The multiplet in this region is assigned to the single proton
at the C4 position, which is coupled to the neighboring methylene protons at C3 and C5.

Methylene Protons (1.47-1.66 ppm): This multiplet corresponds to the four protons on C3

and C5 of the tetrahydropyran ring.
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Caption: FTIR Experimental and Analysis Pathway.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in confirming its structure. [7] Experimental Protocol: Mass
Spectrometry

o Sample Introduction: The sample is introduced into the mass spectrometer, typically via
direct infusion or after separation by gas or liquid chromatography.

« lonization: The sample molecules are ionized, for example, by Electron lonization (EI) or
Electrospray lonization (ESI).

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer.

o Detection: The separated ions are detected, and a mass spectrum is generated.
Interpretation of the Mass Spectrum

The mass spectrum of tetrahydro-2H-pyran-4-carboxamide (MW = 129.16) is expected to
show a molecular ion peak (M*) or a protonated molecule peak ([M+H]*) depending on the
ionization technique used.

e Molecular lon Peak: In EI-MS, a molecular ion peak at m/z 129 would be expected.

» Protonated Molecule: In ESI-MS, a protonated molecule at m/z 130 would likely be
observed.

Fragmentation Pattern:

The fragmentation of amides often involves cleavage of the N-CO bond. [8][9]For tetrahydro-
2H-pyran-4-carboxamide, key fragmentation pathways could include:
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e Loss of the amide group: Cleavage of the C4-C(O)NHz bond could lead to a fragment
corresponding to the tetrahydropyran ring.

e Ring Opening and Fragmentation: The tetrahydropyran ring can undergo cleavage, leading
to various smaller fragments. Common fragmentation of cyclic ethers can also be observed.

A prominent fragment ion in the mass spectrum of primary aliphatic amides is often observed at
m/z 44, corresponding to [CONH2z]*. [9]

Conclusion

The comprehensive spectral analysis of tetrahydro-2H-pyran-4-carboxamide presented in
this guide provides a robust framework for its identification and characterization. The
combination of *H NMR, 3C NMR, FTIR, and Mass Spectrometry offers complementary
information that, when taken together, allows for the unambiguous elucidation of its molecular
structure. The detailed protocols and interpretations serve as a valuable resource for
researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development,
ensuring the scientific integrity of their work involving this important heterocyclic compound.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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